2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which consists of two fused cyclopropane rings. The presence of a hydroxyl group and a carboxylic acid group on the same carbon atom makes this compound an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of norbornene derivatives. This photochemical reaction allows for the formation of the bicyclo[2.1.1]hexane core structure. The hydroxyl and carboxylic acid groups can then be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors to perform the [2+2] cycloaddition reaction efficiently. The subsequent functionalization steps are carried out using standard organic synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique thermal and photo-responsive properties.
Mechanism of Action
The mechanism of action of 2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic compound with a similar core structure but lacking the hydroxyl and carboxylic acid groups.
2-Azabicyclo[2.1.1]hexane: A bicyclic compound with a nitrogen atom in place of one of the carbon atoms in the ring.
Uniqueness
2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7(10)3-4-1-5(7)2-4/h4-5,10H,1-3H2,(H,8,9) |
InChI Key |
CAFYBYRVGJVMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)(C(=O)O)O |
Origin of Product |
United States |
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